molecular formula C16H19N3O3S B10867545 methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate

methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10867545
M. Wt: 333.4 g/mol
InChI Key: JUXOUDYJZQRTEQ-UHFFFAOYSA-N
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Description

Methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic small molecule featuring:

  • A sulfanyl acetyl linker bridging the imidazole to a methyl benzoate group, enhancing lipophilicity and possible thiol-mediated interactions.
  • A para-substituted methyl benzoate moiety, which may influence solubility and metabolic stability.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 4-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C16H19N3O3S/c1-4-13-10(2)17-16(19-13)23-9-14(20)18-12-7-5-11(6-8-12)15(21)22-3/h5-8H,4,9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

JUXOUDYJZQRTEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole moieties often exhibit antimicrobial properties. Methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate may demonstrate effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown that related imidazole derivatives possess activity against bacteria and fungi, suggesting similar potential for this compound .

Anticancer Properties

The presence of the imidazole ring is associated with anticancer activity in several studies. For instance, derivatives of imidazole have been shown to induce apoptosis in cancer cells, such as HeLa and MCF-7 cell lines. The specific mechanisms often involve the activation of caspases and modulation of cell cycle progression .

Case Study:
In one study, novel compounds featuring imidazole structures demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential of this compound as an anticancer agent .

Antitubercular Activity

Given its structural similarities to known antitubercular agents, this compound could also be evaluated for efficacy against Mycobacterium tuberculosis. Compounds with similar features have been shown to inhibit vital mycobacterial enzymes, suggesting a pathway for therapeutic development .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the imidazole ring.
  • Introduction of the sulfanyl group.
  • Acetylation to form the final product.

These synthetic methods are crucial for understanding how modifications to the structure can influence biological activity and reactivity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoateContains a dihydroimidazole ringLess complex than target compound
Methyl 4-(5-methoxybenzimidazol-2-thio)benzoateBenzimidazole instead of imidazoleDifferent biological activity profile
Methyl 4-(thiazolyl)benzoateContains a thiazole ringDistinct antimicrobial properties

This table illustrates the uniqueness of this compound in terms of its specific structure and potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE depends on its application:

    Medicinal Chemistry: The imidazole ring can interact with various biological targets, such as enzymes or receptors, to exert its effects.

    Organic Synthesis: The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Structural Features

Target Compound vs. Key Analogs:
Compound ID/Evidence Core Structure Substituents/Linkers Key Functional Groups
Target Compound 1H-imidazole 5-ethyl, 4-methyl, sulfanyl acetyl Imidazole, thioether, ester
Benzimidazole 5-methyl, methyl benzoate Benzimidazole, ester
Diimidazo[4,5-d] Methoxyethoxy, methoxybenzyl Tricyclic fused imidazoles
Benzenesulfonamide Alkylthio, chloro, methyl Sulfonamide, acetyl
Imidazolone Phenylacryloyl, sulfonate ester Imidazolone, sulfonate

Key Observations :

  • Compared to tricyclic diimidazo systems (), the target’s simpler imidazole core may reduce steric hindrance, favoring target engagement .

Comparison :

  • The target compound’s synthesis likely parallels ’s benzimidazole-ester formation but requires additional steps for sulfanyl acetyl incorporation .
  • and highlight the use of acetic acid/dioxane for cyclization, suggesting similar polar aprotic solvents may optimize the target’s synthesis .

Physicochemical Properties

Property Target Compound (Estimated)
Molecular Weight ~350 g/mol 282 g/mol 400–450 g/mol
LogP (Lipophilicity) ~3.5 (high due to ethyl/sulfanyl) ~2.8 ~4.2
Solubility Low (ester/thioether) Moderate (polar benzimidazole) Low (sulfonamide)

Notes:

  • Sulfonate esters in exhibit higher solubility in polar solvents, suggesting the target’s ester may limit bioavailability without formulation aids .

Inferences :

  • ’s sulfonamides show broad-spectrum antimicrobial activity, but the target’s thioether may offer distinct selectivity .

Biological Activity

Methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of an imidazole ring and a sulfanyl group, suggests interesting biological activities that merit investigation.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 305.39 g/mol
  • CAS Number : 2320924-46-5

The structure includes a methyl ester group, an amide linkage, and an imidazole moiety, which are critical for its biological interactions.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Cytokine Induction : Similar compounds have been shown to induce the production of cytokines, particularly interferon (IFN), which plays a crucial role in antiviral responses and immune modulation .
  • Enzyme Inhibition : The imidazole ring often interacts with metal ions in enzymes, potentially leading to inhibition of specific biochemical pathways relevant to disease processes .

Antiviral Activity

Research indicates that imidazole derivatives exhibit antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit viral replication and lesion development in animal models. The mechanism involves enhancing the host's immune response through cytokine production, particularly IFN .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activity against various pathogens. The sulfanyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increasing its efficacy against bacterial strains .

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is often linked to their ability to modulate signaling pathways involved in cell proliferation and survival.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of imidazole derivatives, it was found that certain compounds could significantly reduce viral load in infected cell cultures. These findings suggest that this compound may share similar properties, warranting further exploration in clinical settings.

Case Study 2: Antimicrobial Activity

A comparative analysis of various imidazole-based compounds revealed that those containing sulfanyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInduction of IFN; reduced viral load
AntimicrobialBroad-spectrum activity against bacteria
AnticancerInduction of apoptosis; tumor growth inhibition

Q & A

Q. 1.1. What are the optimal synthetic routes and conditions for preparing methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate?

Answer: The synthesis typically involves multi-step reactions, including condensation of imidazole derivatives with activated acetyl intermediates. For example, refluxing imidazole precursors (e.g., 5-ethyl-4-methyl-1H-imidazole-2-thiol) with bromoacetylated benzoate esters in ethanolic KOH for 8–11 hours under controlled pH (acidification with HCl) yields the target compound. Purification via recrystallization from acetone or ethanol is critical to isolate high-purity products . Optimization parameters include solvent choice (ethanol, DMF), reaction time, and stoichiometric ratios of reactants.

Q. 1.2. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester proton at δ ~3.8–3.9 ppm, aromatic protons in the benzoate moiety (δ ~7.8–8.2 ppm), and imidazole ring protons (δ ~6.5–7.5 ppm). The sulfanylacetyl group’s methylene protons appear as a singlet near δ ~4.0 ppm .
  • IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹), N-H (amide: ~3300 cm⁻¹), and C-S (sulfanyl: ~650 cm⁻¹) confirm functional groups .
  • Elemental analysis : Experimental C/H/N/S percentages should align with theoretical values (e.g., ±0.3% deviation) .

Q. 1.3. What solvents and conditions are suitable for solubility testing of this compound?

Answer: Test solubility in polar aprotic solvents (DMF, DMSO), alcohols (methanol, ethanol), and chlorinated solvents (dichloromethane). For biological assays, prepare stock solutions in DMSO (≤5% v/v to avoid cellular toxicity) and dilute in aqueous buffers (PBS, pH 7.4) .

Advanced Research Questions

Q. 2.1. How can molecular docking studies predict the biological activity of this compound against specific enzyme targets?

Answer:

  • Target selection : Prioritize enzymes with known imidazole/thioether interactions (e.g., cytochrome P450, kinases).
  • Docking workflow : Use software like AutoDock Vina. Prepare the ligand (compound) and receptor (enzyme PDB file) by adding hydrogens and assigning charges. Run simulations with flexible side chains in the active site.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., imidazole-containing drugs) and validate using binding energy scores (ΔG ≤ −7 kcal/mol suggests strong binding) .

Q. 2.2. What strategies resolve contradictions in reported biological activity data for structurally similar imidazole derivatives?

Answer:

  • Systematic SAR analysis : Vary substituents (e.g., ethyl/methyl groups on the imidazole, benzoate substituents) and correlate with activity trends. For example, bulkier substituents may enhance hydrophobic interactions but reduce solubility .
  • Experimental replication : Standardize assay conditions (cell lines, incubation time, controls) to minimize variability. Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays) .

Q. 2.3. How can DFT and MD simulations elucidate the compound’s stability and reactivity under physiological conditions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfanyl group susceptibility to oxidation). Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electron-transfer interactions .
  • MD simulations : Simulate solvation in water/lipid bilayers (GROMACS) to assess membrane permeability. Monitor conformational changes over 100 ns trajectories to identify stable binding conformers .

Q. 2.4. What experimental designs assess the environmental fate of this compound in aquatic systems?

Answer:

  • Degradation studies : Expose the compound to UV light (λ = 254 nm) or microbial consortia (from wastewater) and monitor degradation via HPLC-MS. Identify metabolites (e.g., hydrolyzed benzoate, oxidized imidazole) .
  • Partitioning assays : Measure logP (octanol-water) to predict bioaccumulation. Use OECD guidelines for ready biodegradability testing (e.g., Closed Bottle Test) .

Q. 2.5. How can intermediates and by-products be minimized during large-scale synthesis?

Answer:

  • Process optimization : Use flow chemistry to control exothermic reactions and reduce side products. Monitor reaction progress in real-time via inline IR or HPLC.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to remove unreacted starting materials (e.g., imidazole-thiols) .

Methodological Notes

  • Data contradiction : Cross-reference spectral data (NMR, IR) with computational predictions to resolve structural ambiguities .
  • Ethical compliance : Adhere to Green Chemistry principles (e.g., replace toxic solvents like DMF with cyclopentyl methyl ether) .

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